molecular formula C6H8O4S2 B12982123 2-(Bis(methylthio)methylene)malonic acid

2-(Bis(methylthio)methylene)malonic acid

Cat. No.: B12982123
M. Wt: 208.3 g/mol
InChI Key: XSAILQKLTKYWPO-UHFFFAOYSA-N
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Description

2-(Bis(methylthio)methylene)malonic acid is an organic compound with the chemical formula C6H6N2S2. It is a versatile reagent extensively used in the synthesis of various heterocyclic compounds. The compound is characterized by its two methylthio groups and an α, β-unsaturated alkene part, making it highly reactive and useful in multiple chemical reactions .

Preparation Methods

The preparation of 2-(Bis(methylthio)methylene)malonic acid typically involves combining an active methylene compound, carbon disulfide (CS2), an alkyl halide, and an appropriate base . The reaction conditions are straightforward and can be easily replicated in a laboratory setting. Industrial production methods may involve similar steps but on a larger scale, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

2-(Bis(methylthio)methylene)malonic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various bases and acids for substitution and cyclo-condensation reactions. The major products formed from these reactions are often heterocyclic compounds with diverse structures and functionalities .

Scientific Research Applications

2-(Bis(methylthio)methylene)malonic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bis(methylthio)methylene)malonic acid involves its high reactivity due to the presence of electron-withdrawing cyano groups and methylthio groups as leaving groups. These features facilitate various chemical transformations, including nucleophilic substitution and cyclo-condensation reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

2-(Bis(methylthio)methylene)malonic acid can be compared with similar compounds such as:

  • 1,1-Dicyano-2,2-bis(methylthio)ethene
  • 2,2-Bis(methylthio)-1,1-ethylenedicarbonitrile
  • 2-Cyano-3,3-bis(methylthio)acrylonitrile

These compounds share similar structural features but differ in their reactivity and applications. The uniqueness of this compound lies in its versatility and high reactivity, making it a valuable reagent in various chemical syntheses .

Properties

IUPAC Name

2-[bis(methylsulfanyl)methylidene]propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4S2/c1-11-6(12-2)3(4(7)8)5(9)10/h1-2H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAILQKLTKYWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C(=O)O)C(=O)O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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